Technical Whitepaper: Synthesis, Physical Properties, and Biological Applications of 4-(3-Bromophenyl)-3-methylazetidin-2-one
Technical Whitepaper: Synthesis, Physical Properties, and Biological Applications of 4-(3-Bromophenyl)-3-methylazetidin-2-one
Executive Summary
The compound 4-(3-Bromophenyl)-3-methylazetidin-2-one (CAS: 1696142-12-7) is a highly versatile monocyclic β-lactam building block[1][2]. While traditionally associated with antibacterial Penicillin-Binding Protein (PBP) inhibitors, the isolated azetidin-2-one core has emerged as a privileged scaffold in modern drug discovery. It is actively utilized in the development of cholesterol absorption inhibitors (e.g., ezetimibe analogs) and potent inhibitors of serine and rhomboid intramembrane proteases[3]. This guide provides an authoritative breakdown of its physicochemical properties, structural rationale, and a self-validating synthetic methodology for its generation.
Molecular Identity and Physical Properties
The physical properties of 4-(3-Bromophenyl)-3-methylazetidin-2-one dictate its handling and synthetic utility[2]. The four-membered lactam ring is highly strained, making it susceptible to nucleophilic attack and ring-opening hydrolysis. Consequently, causality dictates that the compound must be stored under anhydrous, refrigerated conditions to prevent degradation over time.
Table 1: Physicochemical Profile
| Property | Value | Rationale / Implication |
| Chemical Name | 4-(3-Bromophenyl)-3-methylazetidin-2-one | IUPAC standard nomenclature. |
| CAS Registry Number | 1696142-12-7 | Unique identifier for the specific isomer mixture[1][4]. |
| Molecular Formula | C₁₀H₁₀BrNO | Indicates a high degree of unsaturation and halogenation. |
| Average Molecular Weight | 240.10 g/mol | Verified bulk mass[2]. |
| Monoisotopic Mass | 238.99 g/mol | Critical for high-resolution mass spectrometry (HRMS) validation. |
| Appearance | White to off-white crystalline solid | Typical for low-molecular-weight, substituted β-lactams. |
| Solubility | Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in H₂O | High lipophilicity requires organic solvents for biological assays. |
| Storage Conditions | 4°C, desiccated, protected from light | Minimizes ambient hydrolytic ring-opening of the strained β-lactam. |
Structural Rationale in Drug Design
The architecture of 4-(3-Bromophenyl)-3-methylazetidin-2-one is meticulously suited for structure-activity relationship (SAR) exploration:
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The Azetidin-2-one Core: Acts as a covalent or non-covalent warhead. In protease inhibition, the strained amide bond can acylate the catalytic serine residue of the target enzyme[3].
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C3-Methyl Substitution: The introduction of a methyl group at the C3 position restricts the conformational flexibility of the ring. This steric bulk often enhances target binding affinity by pre-organizing the molecule into a biologically active conformation, favoring specific trans or cis geometries[5].
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C4-(3-Bromophenyl) Handle: The bromine atom on the aromatic ring is the most critical feature for library generation. It serves as an orthogonal synthetic handle for late-stage, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), allowing researchers to append diverse aryl or heteroaryl groups without degrading the sensitive β-lactam core.
Experimental Methodology: The Staudinger Cycloaddition
The most robust and widely employed method for constructing the β-lactam core is the , a formal [2+2] cycloaddition between an imine and a ketene[6][7][8]. Because primary imines (NH=CH-R) are highly unstable and prone to oligomerization, the synthesis of an N-unsubstituted (N-H) β-lactam requires a cleavable protecting group, such as a p-methoxyphenyl (PMP) group.
Self-Validating Protocol
This protocol is designed with built-in analytical checkpoints to ensure experimental trustworthiness.
Phase 1: Imine Condensation
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Procedure: Combine 3-bromobenzaldehyde (1.0 eq) and p-anisidine (1.0 eq) in anhydrous dichloromethane (DCM) over activated 4Å molecular sieves. Stir at room temperature for 12 hours.
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Causality: Molecular sieves drive the equilibrium forward by sequestering the water byproduct.
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Self-Validation: Analyze an aliquot via ¹H NMR. The reaction is complete when the aldehyde proton signal (~10.0 ppm) disappears, replaced by a sharp imine (CH=N) singlet at ~8.4 ppm.
Phase 2: [2+2] Cycloaddition
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Procedure: Cool the crude imine solution to 0°C. Add triethylamine (Et₃N, 3.0 eq), followed by the dropwise addition of propionyl chloride (1.5 eq). Allow the reaction to warm to room temperature and stir for 8 hours.
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Causality: Et₃N acts as a base to dehydrohalogenate propionyl chloride, generating the highly reactive methylketene in situ[8]. The imine nucleophilically attacks the ketene, forming a zwitterionic intermediate that undergoes conrotatory ring closure to form the β-lactam ring[6].
-
Self-Validation: Monitor via TLC (Hexanes/EtOAc). Product formation is confirmed by LC-MS showing the [M+H]⁺ mass of the PMP-protected intermediate.
Phase 3: Oxidative Deprotection
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Procedure: Dissolve the protected β-lactam in a 3:1 mixture of Acetonitrile/Water. Cool to 0°C and slowly add Ceric Ammonium Nitrate (CAN, 3.0 eq). Stir for 45 minutes.
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Causality: CAN acts as a single-electron oxidant, selectively cleaving the electron-rich PMP group to yield the free N-H lactam without hydrolyzing the strained four-membered ring.
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Self-Validation: The reaction is complete when the intense orange color of the CAN solution fades. Final validation requires the disappearance of the PMP methoxy signal (~3.8 ppm) in ¹H NMR.
Quantitative Validation Data
To ensure the integrity of the synthesized 4-(3-Bromophenyl)-3-methylazetidin-2-one, researchers must compare their analytical data against the expected spectral benchmarks outlined below.
Table 2: Expected ¹H NMR Spectral Benchmarks (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Diagnostic Significance |
| 6.50 - 6.80 | Broad singlet | 1H | N-H | Confirms successful CAN deprotection. |
| 7.20 - 7.50 | Multiplets | 4H | Aromatic (C4-phenyl) | Confirms the presence of the 3-bromophenyl ring. |
| 4.20 - 4.60 | Doublet | 1H | C4-H (β-lactam) | Coupling constant (J) determines stereochemistry (cisJ ≈ 5.5 Hz; transJ ≈ 2.5 Hz)[5]. |
| 3.10 - 3.40 | Multiplet | 1H | C3-H (β-lactam) | Confirms ring closure. |
| 1.30 - 1.40 | Doublet | 3H | C3-CH₃ | Confirms incorporation of the propionyl-derived methyl group. |
Workflow Visualization
The following diagram maps the logic and causality of the synthetic workflow, from basic building blocks to the final late-stage diversification of the target scaffold.
Workflow for the synthesis and diversification of 4-(3-Bromophenyl)-3-methylazetidin-2-one.
References
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BRENDA Enzyme Database, "Information on EC 3.4.21.105 - rhomboid protease",[Link]
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Journal of the American Chemical Society, "Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile",[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. chemscene.com [chemscene.com]
- 3. Information on EC 3.4.21.105 - rhomboid protease and Organism(s) Providencia stuartii and UniProt Accession P46116 - BRENDA Enzyme Database [brenda-enzymes.org]
- 4. 207989-90-0|5-(4-Bromophenyl)pyrrolidin-2-one|BLD Pharm [bldpharm.com]
- 5. sciforum.net [sciforum.net]
- 6. Staudinger synthesis â Grokipedia [grokipedia.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
